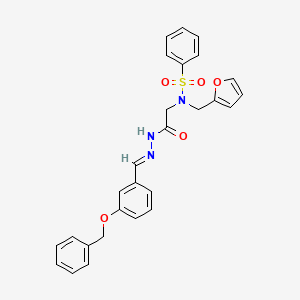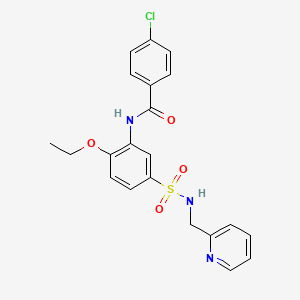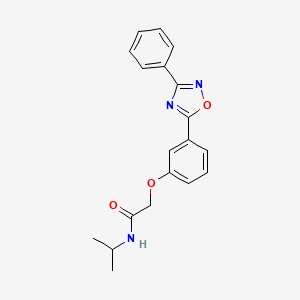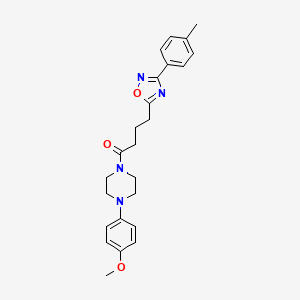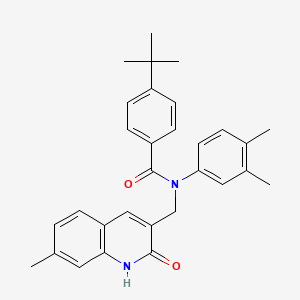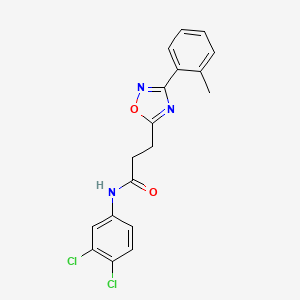
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, commonly known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. HM-3 belongs to the class of benzamide compounds and is known to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of HM-3 is not fully understood, but it is known to interact with a variety of molecular targets. HM-3 has been shown to inhibit the activity of the proteasome, an important cellular protein degradation pathway. It has also been shown to inhibit the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway. The inhibition of these targets is thought to contribute to the antitumor and antiviral activity of HM-3.
Biochemical and Physiological Effects:
HM-3 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, HM-3 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. HM-3 has been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines. Additionally, HM-3 has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
HM-3 has several advantages for use in lab experiments. It is a potent and selective inhibitor of several important molecular targets, making it a valuable tool for studying the function of these targets. HM-3 is also relatively easy to synthesize, allowing for the production of large quantities of the compound for use in experiments. However, there are also limitations to the use of HM-3 in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of HM-3 is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on HM-3. One area of interest is the development of HM-3 derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the role of HM-3 in cellular signaling pathways, which may provide insights into its mechanism of action. Additionally, the potential use of HM-3 in combination with other drugs for cancer therapy or antiviral therapy is an area of active research. Finally, the investigation of the potential use of HM-3 as a therapeutic agent for other diseases, such as neurodegenerative diseases, is an area of potential future research.
Conclusion:
In conclusion, HM-3 is a promising compound that has been extensively studied for its potential use in scientific research. It exhibits potent antitumor and antiviral activity, as well as a wide range of biochemical and physiological effects. While there are limitations to the use of HM-3 in lab experiments, it remains a valuable tool for studying the function of important molecular targets. There are several potential future directions for research on HM-3, including the development of improved derivatives and investigation of its role in cellular signaling pathways.
Synthesemethoden
The synthesis of HM-3 involves the reaction of 8-hydroxy-2-methylquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propylamine to yield HM-3. The synthesis of HM-3 is a multi-step process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
HM-3 has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. HM-3 has also been shown to possess antiviral activity against a variety of viruses, including HIV, making it a potential candidate for the development of antiviral drugs. Additionally, HM-3 has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are important targets for drug development.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-9-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-8-6-7-15(2)21(16)24-22(18)26/h6-8,10-13H,5,9,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKCTPGPUQQWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

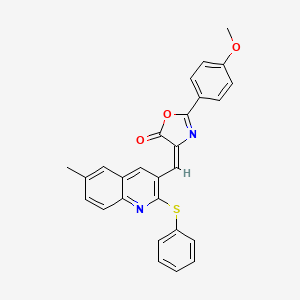

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
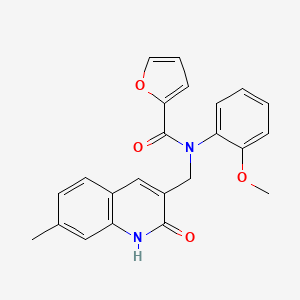
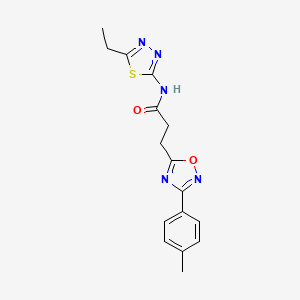

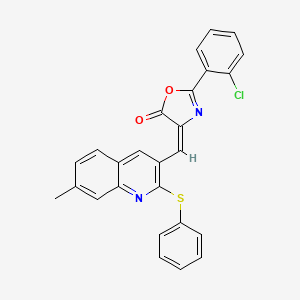
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
